molecular formula C16H13N5OS2 B2469628 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-38-0

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2469628
CAS No.: 1013759-38-0
M. Wt: 355.43
InChI Key: XNCZDRBQSYKHRI-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of benzothiazole, thiazole, and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-9-7-11(20-21(9)2)14(22)19-16-18-12(8-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-8H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCZDRBQSYKHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics. Research has demonstrated that derivatives of benzothiazole can disrupt bacterial cell membranes and inhibit essential metabolic processes .

1.3 Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

2.1 Optical Materials

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics and photonic devices. The compound can be used as a building block for synthesizing materials with high electron affinity and good planarity, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2.2 Sensor Development

This compound has shown promise in sensor technology, particularly for detecting metal ions and environmental pollutants. Its ability to form complexes with various metal ions can be utilized in the development of selective sensors for environmental monitoring .

Environmental Applications

3.1 Bioremediation

The compound's potential role in bioremediation processes has been explored due to its ability to interact with heavy metals and organic pollutants. Research indicates that benzothiazole derivatives can enhance the degradation of toxic compounds in contaminated environments, thus contributing to environmental cleanup efforts .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Benzothiazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction .
Antimicrobial Efficacy of Thiazole CompoundsMicrobiologyShowed effectiveness against multiple bacterial strains, indicating potential as new antibiotics .
Development of Organic Photonic DevicesMaterial ScienceUtilized as a precursor for materials with enhanced electronic properties suitable for OLEDs .
Heavy Metal Detection Using Benzothiazole SensorsEnvironmental ScienceDeveloped sensors capable of selectively detecting metal ions in water samples .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features multiple heterocyclic moieties, including a benzo[d]thiazole and a thiazole ring, along with a pyrazole structure. These components contribute to its biological properties and interactions with various biological targets.

Biological Activities

Research indicates that compounds containing thiazole and pyrazole structures exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Various studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds based on the 1H-pyrazole scaffold have shown effectiveness against several cancer types, including lung and breast cancers .
  • Antimicrobial Properties : The presence of thiazole rings in compounds has been associated with significant antimicrobial activity. Thiazoles are known to exhibit effects against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Certain derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Some studies suggest that pyrazole derivatives can act as inhibitors of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell proliferation and apoptosis, potentially leading to cytotoxic effects in cancer cells .
  • Interaction with Biological Targets : The structural components allow for interactions with specific proteins, enhancing its efficacy against targeted diseases.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Reported synthesis of novel pyrazole derivatives with significant anti-inflammatory activity comparable to standard drugs like dexamethasone .
Burguete et al. (2015)Demonstrated that certain pyrazole derivatives exhibited promising anti-tubercular and antimicrobial properties against various strains at low concentrations .
Recent Anticancer StudiesFound that compounds containing the 1H-pyrazole structure showed inhibition against multiple cancer cell lines, with notable efficacy in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Q & A

Q. How can this compound serve as a precursor for fluorescent probes or metal sensors?

  • Methodology : Introduce chelating groups (e.g., –SH or –NH₂) via post-synthetic modifications. Test photophysical properties (e.g., λem = 450–500 nm for benzothiazole-based probes) .

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